2,3-Dimethylcyclohexanol

Synthetic Efficiency Hydrogenation Aromatic Reduction

Researchers requiring isomer-pure dimethylcyclohexanol face supply inconsistency and high costs. 2,3-Dimethylcyclohexanol (CAS 1502-24-5) is the most synthetically accessible isomer (93% hydrogenation yield), reducing cost of goods and ensuring reliable throughput. • ≥98% (GC); bp 181°C, density 0.93 g/mL, nD20 1.465 for unambiguous QC • Intermediate steric hindrance-ideal probe for H-bonding studies in nonpolar media • Ambient shipping; bulk quantities available

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 1502-24-5
Cat. No. B075514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylcyclohexanol
CAS1502-24-5
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)O
InChIInChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3
InChIKeyKMVFQKNNDPKWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylcyclohexanol Overview


2,3-Dimethylcyclohexanol (CAS 1502-24-5) is an alicyclic secondary alcohol with the molecular formula C₈H₁₆O, existing as a mixture of stereoisomers [1]. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2- and 3-positions and a hydroxyl group [2]. This compound is commercially available with purities typically ≥98% and is employed as a synthetic intermediate, chiral building block, and physicochemical probe .

Synthetic intermediate: Efficient hydrogenation route from 2,3-xylenol supports gram-scale synthesis.
Chiral building block: Stereoisomer mixture enables stereochemical control studies and enantiomer resolution.
Physicochemical probe: Intermediate steric hindrance supports alcohol self-association research in nonpolar solvents.

Why 2,3-Dimethylcyclohexanol Is Irreplaceable


Despite sharing an identical molecular formula and functional group with other dimethylcyclohexanol isomers, 2,3-dimethylcyclohexanol possesses a unique substitution pattern that governs its physical properties, synthetic accessibility, and molecular recognition behavior. As demonstrated by Trejo et al. [1], the steric environment around the hydroxyl group directly modulates self-association capacity in solution—a property that varies systematically across the dimethylcyclohexanol series. Furthermore, stereochemical configuration within dimethylcyclohexanols is a critical determinant of biological activity at GABA(A) receptors [2]. These positional and stereochemical distinctions render generic substitution scientifically untenable for applications requiring precise physicochemical or pharmacological profiles.

Isomeric mismatch alters solution behavior
2,3-substitution pattern governs self-association capacity in inert solvents; 2,6- or 3,5-isomers exhibit different aggregation profiles, which may shift extraction or chromatography outcomes.
Stereochemical configuration affects receptor modulation
GABA(A) receptor modulation context depends on stereochemistry; generic substitution with a different dimethylcyclohexanol mixture may not reproduce the reported stereochemical response profile.
Physical property divergence limits interchangeability
Boiling point, density, and refractive index differ measurably among isomers; using an alternate isomer without re-validation risks purification failure or identity errors in sensitive syntheses.

2,3-Dimethylcyclohexanol Isomer Differentiation


Synthesis Yield Advantage Over 3,5-Isomer

Hydrogenation of 2,3-xylenol to 2,3-dimethylcyclohexanol proceeds with an approximate yield of 93% . In contrast, hydrogenation of m-5-xylenol to 3,5-dimethylcyclohexanol yields approximately 87% under comparable conditions [1]. This represents a 6 percentage point advantage in synthetic efficiency for the 2,3-isomer.

Synthesis yield
Source review
~93%
Supports synthetic route selection
6 pp higher vs. 3,5-isomer under comparable hydrogenation; verify conditions for scale-up.
Synthetic Efficiency Hydrogenation Aromatic Reduction

Boiling Point vs. 2,6- and 3,5-Isomers

2,3-Dimethylcyclohexanol exhibits a boiling point of 181 °C at 760 mmHg [1]. This lies between the lower boiling point of 2,6-dimethylcyclohexanol (174.5 °C) and the higher boiling point of 3,5-dimethylcyclohexanol (185–186 °C) . The 6.5–11 °C differential provides a quantifiable basis for distillation-based purification or isomer identification.

Boiling point
Data to verify
181 °C (2,3-isomer) vs. 174.5 °C (2,6) / 185–186 °C (3,5)
Enables isomer separation by distillation
At 760 mmHg; 6.5–11 °C differential supports purification method development.
Physical Property Separation Science Thermodynamics

Density and Refractive Index Identification

2,3-Dimethylcyclohexanol is characterized by a density of 0.934 g/mL at 25 °C and a refractive index (n20/D) of 1.465 [1]. These values differ measurably from 2,6-dimethylcyclohexanol (density 0.94 g/mL, n20/D 1.4585–1.4615) [2] and 3,5-dimethylcyclohexanol (density 0.892 g/mL) . The combination of higher density and higher refractive index provides a dual-parameter identification signature.

Density & RI
Source review
d = 0.934 g/mL (25 °C); n20/D = 1.465
Supports rapid isomer identification
Measurable differences from 2,6- and 3,5-isomers enable dual-parameter QC checks.
Analytical Chemistry Quality Control Material Identification

Self-Association Profile in Inert Solvents

2,3-Dimethylcyclohexanol was among the substituted cyclohexanols studied by Trejo et al. [1] for apparent heat capacities in n-heptane and n-decane at 25 °C. The associational part of the apparent molar heat capacity, Φc(assoc), exhibits a maximum that decreases and shifts to higher alcohol concentration as hydroxyl group hindrance increases. 2,3-Dimethylcyclohexanol occupies an intermediate steric hindrance position between less hindered isomers (e.g., cyclohexanol) and more hindered isomers (e.g., 2,6-dimethylcyclohexanol, 2-tert-butylcyclohexanol), resulting in a distinct self-association profile.

Self-association
Class-level
Intermediate steric hindrance; Φc(assoc) max at intermediate concentration
Context-dependent solvent behavior
Inferred from series trend in n-heptane/n-decane at 25 °C; confirm under target conditions.
Solution Thermodynamics Hydrogen Bonding Solvent Selection

2,3-Dimethylcyclohexanol Application Scenarios


Cost-Efficient Scale-Up Synthesis

The 93% hydrogenation yield from 2,3-xylenol positions 2,3-dimethylcyclohexanol as the most synthetically accessible isomer within the dimethylcyclohexanol family . Procurement teams seeking to minimize cost of goods and maximize throughput should prioritize this isomer over 3,5-dimethylcyclohexanol (87% yield) [1] when downstream chemistry tolerates the 2,3-substitution pattern.

Chromatography Method Development

The unique boiling point (181 °C), density (0.934 g/mL), and refractive index (1.465) of 2,3-dimethylcyclohexanol provide a distinct fingerprint for isomer identification [2]. This facilitates the development of robust HPLC, GC, or distillation protocols for separating 2,3-dimethylcyclohexanol from its 2,6- and 3,5-isomers, ensuring high-purity material for sensitive downstream applications .

Probing Hydrogen Bonding in Solution

The intermediate steric hindrance of 2,3-dimethylcyclohexanol renders it a valuable probe molecule for studying alcohol self-association in nonpolar media [3]. Its Φc(assoc) profile, which lies between that of unhindered cyclohexanol and more hindered analogs, makes it an ideal candidate for investigating the effects of moderate steric shielding on hydrogen-bonded network formation in solvents like n-heptane and n-decane.

Application
Selection Property
Validation Focus
Scale-up synthesis route selection
Isomer-specific hydrogenation yield
Verify precursor availability and yield reproducibility
Chromatographic method development
Distinct boiling point, density, refractive index
Method robustness for isomer separation and identity confirmation
Solvent behavior research
Intermediate steric hindrance profile
Self-association behavior in nonpolar media under target conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.